molecular formula C33H30O17 B1238595 Heliquinomycin CAS No. 178182-49-5

Heliquinomycin

Número de catálogo B1238595
Número CAS: 178182-49-5
Peso molecular: 698.6 g/mol
Clave InChI: MLFZQFHGXSVTGX-VJANPNJTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Synthesis Analysis

The synthesis of heliquinomycin involves complex chemical processes. One pivotal study outlines the synthesis of a fully functionalized isocoumarin moiety of heliquinomycin, highlighting a modified condensation reaction as a key step. This synthesis process is crucial for understanding the molecular architecture and for the potential development of heliquinomycin analogs with enhanced or specific biological activities (Thrash, Welton, & Behar, 2000).

Molecular Structure Analysis

Heliquinomycin's molecular structure was determined through a combination of NMR spectroscopies, X-ray crystallographic analysis, and degradation experiments. It belongs to the group of glycosylated rubromycins and griseorhodins, marking it as the first member of this antibiotic group. The detailed structural analysis has facilitated a deeper understanding of its interaction with DNA and DNA helicase (Chino et al., 1997).

Chemical Reactions and Properties

Heliquinomycin's interaction with single-stranded DNA, inhibiting the MCM4/6/7 helicase activity, is a notable chemical property. This interaction suggests a mechanism by which heliquinomycin stabilizes the helicase's interaction with single-stranded DNA, thus inhibiting DNA replication. The specificity of heliquinomycin towards different DNA helicases and its non-competitive inhibition mode highlight its unique chemical properties (Sugiyama et al., 2012).

Physical Properties Analysis

The physical properties of heliquinomycin, such as its molecular formula (C33H30O17) and its appearance as a red powder, were elucidated through extensive physico-chemical analysis. The process of isolating heliquinomycin from Streptomyces sp. culture broth and its subsequent purification involved solvent extraction and serial chromatographies, underlining the compound's physical attributes and stability (Chino et al., 1996).

Chemical Properties Analysis

The chemical properties of heliquinomycin, particularly its ability to bind to single-stranded DNA and inhibit DNA helicase activity, define its mechanism of action. This binding disrupts the helicase's function, crucial for DNA replication, showcasing heliquinomycin's potential as a novel antibacterial and anticancer agent. The specificity and efficiency of heliquinomycin in targeting DNA helicase underscore its unique chemical properties and potential therapeutic applications (Ishimi et al., 2009).

Aplicaciones Científicas De Investigación

Impact on DNA Replication and Helicase Activity

  • Heliquinomycin and DNA Helicase Activity : Heliquinomycin has been identified to inhibit the DNA helicase activity of the human minichromosome maintenance (MCM) 4/6/7 complex, suggesting its role as a potential inhibitor of cellular DNA replication. This inhibition does not significantly impact the DNA helicase activity of other proteins like the SV40 T antigen and Werner protein, indicating a specific target interaction with the MCM complex (Ishimi et al., 2009).
  • Interaction with Single-Stranded DNA : Further research indicates that heliquinomycin binds to single-stranded DNA and affects the DNA-binding ability of the MCM4/6/7 complex. This interaction is critical for its role in perturbing DNA replication, mainly by inhibiting replicative DNA helicases (Sugiyama et al., 2012).

Heliquinomycin Analogs and Biological Activities

  • New Heliquinomycin Analogs : Recent discoveries include a new heliquinomycin analog, 9′-methoxy-heliquinomycin, with noted immunosuppressive and antibacterial activities. This highlights the potential for developing novel derivatives of heliquinomycin with distinct biological properties (Su et al., 2019).

Synthetic Efforts and Structural Analysis

  • Synthesis and Structural Insights : Efforts in synthesizing heliquinomycin and its analogs have provided insights into its molecular structure, especially the spiroketal unit. These studies contribute to understanding its chemical behavior and potential pharmaceutical applications (Venkatesh & Reissig, 2008); (Thrash et al., 2000).

Biosynthetic Pathways and Gene Clusters

  • Biosynthesis and Genetic Insights : Research on Streptomyces species producing heliquinomycin has led to the characterization of novel actinomycetes and the identification of gene clusters potentially responsible for heliquinomycin biosynthesis. This knowledge is pivotal for biotechnological applications and further understanding of its natural production (Zhuang et al., 2020).

Safety And Hazards

Heliquinomycin is not intended for human or veterinary use . For more detailed safety and hazard information, please refer to the Safety Data Sheet (SDS) of Heliquinomycin .

Direcciones Futuras

Heliquinomycin’s ability to inhibit DNA helicase makes it a potential target for cancer therapy . Future research may focus on identifying compounds that interact with helicases, potentially leading to the discovery of compounds that can rescue clinically relevant helicase missense mutant proteins or activate the catalytic function of wild-type DNA helicases .

Propiedades

IUPAC Name

methyl (2R,3R,3'R)-3,4',9',10-tetrahydroxy-3'-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30O17/c1-10-23(36)15(44-3)9-18(46-10)48-30-22-25(38)20-13(34)8-14(43-2)24(37)21(20)27(40)29(22)50-33(30)17(35)7-12-5-11-6-16(31(41)45-4)47-32(42)19(11)26(39)28(12)49-33/h5-6,8,10,15,17-18,23,30,35-36,38-40H,7,9H2,1-4H3/t10?,15?,17-,18?,23?,30-,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFZQFHGXSVTGX-VJANPNJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(CC(O1)O[C@@H]2C3=C(C4=C(C(=C3O[C@]25[C@@H](CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00939048
Record name Methyl 3'-[(2,6-dideoxy-3-O-methylhexopyranosyl)oxy]-3,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxo-4,5',8',9-tetrahydro-3H,3'H-spiro[benzo[1,2-b:5,4-c']dipyran-2,2'-naphtho[2,3-b]furan]-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heliquinomycin

CAS RN

178182-49-5
Record name Heliquinomycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=702208
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3'-[(2,6-dideoxy-3-O-methylhexopyranosyl)oxy]-3,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxo-4,5',8',9-tetrahydro-3H,3'H-spiro[benzo[1,2-b:5,4-c']dipyran-2,2'-naphtho[2,3-b]furan]-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
193
Citations
M Chino, K Nishikawa, M Umekita, C Hayashi… - The Journal of …, 1996 - jstage.jst.go.jp
… Heliquinomycin was isolated as a part of a program designed to find inhibitors of DNAhelicase from microbial sources. It waspurified from the culture broth of Streptomyces sp …
Number of citations: 0 www.jstage.jst.go.jp
Y Ishimi, T Sugiyama, R Nakaya, M Kanamori… - The FEBS …, 2009 - Wiley Online Library
… was the most sensitive to heliquinomycin; this suggests that MCM helicase is one of the main targets of heliquinomycin in vivo. It was observed that heliquinomycin did not inhibit the …
Number of citations: 0 febs.onlinelibrary.wiley.com
M Chino, K Nishikawa, A Yamada, M Ohsono… - The Journal of …, 1998 - jstage.jst.go.jp
… Heliquinomycin inhibited both DNA and RNA synthesis in cell culture but did not inhibit … G2/M phase by heliquinomycin. These studies suggest that heliquinomycin is a selective inhibitor …
Number of citations: 0 www.jstage.jst.go.jp
M Chino, K Nishikawa, T Tsuchida, R Sawa… - The Journal of …, 1997 - jstage.jst.go.jp
… Thestructure of heliquinomycin whichwasisolated from the culture broth of Streptomyces' sp. … Heliquinomycin is the first memberof glycosylated rubromycins and griseorhodins group …
Number of citations: 0 www.jstage.jst.go.jp
T Sugiyama, M Chino, T Tsurimoto… - The journal of …, 2012 - academic.oup.com
… Gel-retardation experiment indicates that heliquinomycin binds to single-stranded DNA. The … in the presence of heliquinomycin. The data suggest that heliquinomycin inhibits the DNA …
Number of citations: 0 academic.oup.com
TP Thrash, TD Welton, V Behar - Tetrahedron Letters, 2000 - Elsevier
Synthesis of a fully functionalized isocoumarin moiety 2 of DNA helicase inhibitor heliquinomycin (1) is reported. The key step is a modified condensation reaction of diethyl …
Number of citations: 0 www.sciencedirect.com
M Chino, K Nishikawa, R Sawa, M Hamada… - The Journal of …, 1997 - jstage.jst.go.jp
DNAhelicase inhibitor, we have isolated heliquinomycin, which is produced by Streptomyces sp. M. J929-SF2X). Theabsolute structure of heliquinomycin (Fig. 1) was determined by X-…
Number of citations: 0 www.jstage.jst.go.jp
C Venkatesh, HU Reissig - Synthesis, 2008 - thieme-connect.com
New model compounds were investigated within our efforts to synthesize the natural product heliquinomycin. We could provide good evidence that electronic effects prevent the …
Number of citations: 0 www.thieme-connect.com
C Su, C Liu, Y Wang, WS Xiang, C Zou, SX Huang - Rec. Nat. Prod, 2019 - acgpubs.org
Heliquinomycin (1) and a new analogue 9′-methoxy-heliquinomycin (2) were isolated from the culture broth of Streptomyces sp. jys28. The structure of new analogue was elucidated …
Number of citations: 0 acgpubs.org
T Siu - 2003 - search.proquest.com
… however, our studies did not lead to heliquinomycin … , heliquinomycin is also the only member that is glycosylated. To date the absolute configurations of rubromycin7and heliquinomycin …
Number of citations: 0 search.proquest.com

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